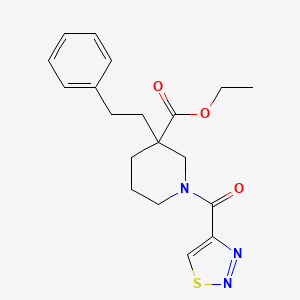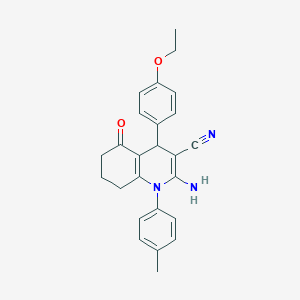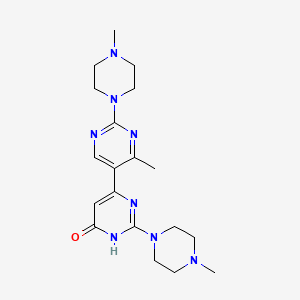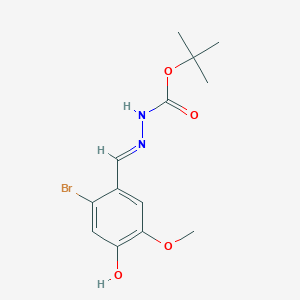![molecular formula C23H26N4O4S B6000848 4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one](/img/structure/B6000848.png)
4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a pyridazinone core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Piperazine Derivative: : The synthesis begins with the preparation of the piperazine derivative. This can be achieved by reacting 2-methoxyphenylamine with piperazine in the presence of a suitable base, such as potassium carbonate, in a solvent like chloroform .
-
Introduction of the Sulfonyl Group: This can be accomplished by reacting the piperazine derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions .
-
Formation of the Pyridazinone Core: : The final step involves the formation of the pyridazinone core. This can be achieved by reacting the sulfonylated piperazine derivative with a suitable pyridazinone precursor under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: The compound has been evaluated for its binding affinity to various receptors, including alpha1-adrenergic receptors.
Biological Research: The compound has been used in molecular docking studies to understand its interaction with target proteins and pathways involved in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one involves multiple molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: The compound has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells.
NF-kB Inflammatory Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Alpha1-Adrenergic Receptors: The compound exhibits binding affinity to alpha1-adrenergic receptors, which are involved in various neurological and psychiatric conditions.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities with 4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one and have been studied for their alpha1-adrenergic receptor affinity.
Triazole-Pyrimidine Hybrids: These compounds have been evaluated for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
This compound is unique due to its combination of a piperazine ring, sulfonyl group, and pyridazinone core, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-[[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-17-15-19(23(28)25-24-17)16-18-7-9-20(10-8-18)32(29,30)27-13-11-26(12-14-27)21-5-3-4-6-22(21)31-2/h3-10,15H,11-14,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQDSOKYIQNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-[(E)-[2-(4-methylphenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6000782.png)
![Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B6000787.png)
![4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B6000793.png)
![ethyl N-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-N-methylglycinate](/img/structure/B6000798.png)

![N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B6000813.png)
![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6000836.png)
![N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE](/img/structure/B6000840.png)
![1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6000845.png)

